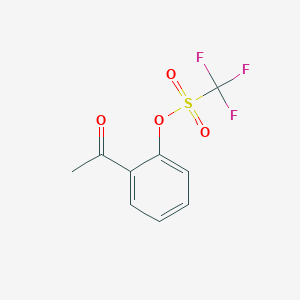

2-Acetylphenyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC13781939

Molecular Formula: C9H7F3O4S

Molecular Weight: 268.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3O4S |

|---|---|

| Molecular Weight | 268.21 g/mol |

| IUPAC Name | (2-acetylphenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C9H7F3O4S/c1-6(13)7-4-2-3-5-8(7)16-17(14,15)9(10,11)12/h2-5H,1H3 |

| Standard InChI Key | NMANWNFIUPECMF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |

Introduction

Chemical and Physical Properties of 2-Acetylphenyl Trifluoromethanesulfonate

Structural and Molecular Characteristics

2-Acetylphenyl trifluoromethanesulfonate features a phenyl ring substituted with an acetyl group at the ortho-position and a trifluoromethanesulfonate group at the para-position. The IUPAC name is (2-acetylphenyl) trifluoromethanesulfonate, and its SMILES notation is CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F. X-ray crystallographic studies of analogous triflate compounds reveal planar geometries around the sulfonate group, which enhances stability and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 268.21 g/mol |

| Density | 1.418 g/mL at 25°C |

| Boiling Point | 75–76°C at 0.35 mmHg |

| Flash Point | >230°F |

| Vapor Pressure | 0.000229 mmHg at 25°C |

| Refractive Index | n²⁰/D = 1.47 |

The compound’s logP value of 3.198 indicates moderate lipophilicity, facilitating its solubility in organic solvents like dichloromethane and acetonitrile .

Spectroscopic Data

-

¹H NMR (CDCl₃): Signals at δ 2.65 (s, 3H, COCH₃), 7.45–8.10 (m, 4H, aromatic protons) .

-

¹³C NMR: Peaks at δ 26.8 (COCH₃), 121.5–140.2 (aromatic carbons), 167.2 (C=O), and 118.9 (CF₃) .

-

IR: Strong absorptions at 1785 cm⁻¹ (C=O stretch) and 1410 cm⁻¹ (S=O asymmetric stretch).

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves acylating 2-acetylphenol with trifluoromethanesulfonic anhydride under anhydrous conditions:

\text{2-Acetylphenol} + (\text{CF}₃\text{SO}₂)₂\text{O} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{2-Acetylphenyl Triflate} + \text{CF}₃\text{SO}₃H}This reaction proceeds at 0–25°C with yields exceeding 85%. The use of trimethylamine as a base minimizes side reactions, while dichloromethane serves as an inert solvent .

Regioselective Modifications

In xanthone derivatives, the triflate group exhibits regioselective attachment at the 3-hydroxy position due to intramolecular hydrogen bonding between the 1-hydroxy and 9-carbonyl groups . This selectivity is critical for constructing complex heterocycles, as demonstrated in the synthesis of tyrosinase inhibitors .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The triflate group acts as a superior leaving group in palladium-catalyzed couplings. For example, reaction with aryl boronic acids in the presence of Pd₂(dba)₃ and XPhos yields biaryl derivatives:

\text{2-Acetylphenyl Triflate} + \text{ArB(OH)}₂ \xrightarrow{\text{Pd catalyst}} \text{2-Acetylbiaryl} + \text{CF}₃\text{SO}₃^-}This method achieved 70–90% yields in synthesizing 3-aryl xanthones, which showed potent tyrosinase inhibition (IC₅₀ = 11.3 μM) .

Aryne-Mediated Fluorination

In reactions with α-fluoro-β-ketoamides, 2-acetylphenyl triflate participates in aryne generation, enabling the synthesis of α-fluoro-α-arylacetamides. For instance, treatment with 2-(trimethylsilyl)phenyl triflate and TBAF in acetonitrile produced fluorinated acetamides in 70–79% yields .

Recent Advances and Future Directions

Pharmaceutical Applications

Recent studies highlight its utility in tyrosinase inhibitors for treating hyperpigmentation disorders. Compound 4t (derived from 3-hydroxy-4-methoxyphenyl boronic acid) exhibited an IC₅₀ of 11.3 μM, outperforming kojic acid (IC₅₀ = 17.3 μM) .

Material Science Innovations

Triflate intermediates are being explored in polymeric materials for enhanced thermal stability. Functionalization with electron-deficient groups improves dielectric properties in capacitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume